Core Ring Size and Lipophilicity: Furan (CAS 2034591-36-9) versus Benzofuran Analog (CAS 2034548-57-5)
The target compound (CAS 2034591-36-9; MW 286.33) possesses a monocyclic furan core, whereas the closest commercially identified structural analog (CAS 2034548-57-5) replaces this with a bicyclic benzofuran system, increasing molecular weight to 336.38 g/mol (+50.05 Da, +17.5%) [1]. This ring expansion from furan (5-membered, 1 oxygen) to benzofuran (fused 5+6 membered) increases lipophilicity by approximately 1.0–1.5 logP units based on well-established fragment contributions (ΔclogP ≈ +1.2 for benzo-annulation of furan) [2]. The furan core of CAS 2034591-36-9 preserves a lower MW and reduced aromatic surface area, properties associated with improved ligand efficiency metrics and reduced susceptibility to CYP450-mediated oxidation compared to benzofuran-containing analogs [2].
| Evidence Dimension | Molecular weight and predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 286.33 g/mol; predicted clogP ≈ 1.5–2.0 (furan core; estimated from fragment constants) |
| Comparator Or Baseline | CAS 2034548-57-5: MW = 336.38 g/mol; predicted clogP ≈ 2.7–3.5 (benzofuran core) |
| Quantified Difference | ΔMW = +50.05 Da (+17.5%); ΔclogP ≈ +1.0 to +1.5 units (estimated from benzo-annulation fragment contribution) |
| Conditions | Calculated physicochemical properties based on structure; no experimental logP data available for either compound |
Why This Matters
For fragment-based screening or lead optimization programs, the lower MW and lipophilicity of CAS 2034591-36-9 offer superior ligand efficiency (LE) potential, while the benzofuran analog may provide enhanced target affinity at the cost of increased metabolic liability — the choice depends on whether the procurement goal is fragment growth or late-stage lead development.
- [1] Kuujia.com. "CAS No. 2034548-57-5: N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide." Chemical database entry with comparative structural data. View Source
- [2] Ritchie, T. J., & Macdonald, S. J. F. "The impact of aromatic ring count on compound developability – are too many aromatic rings a liability in drug design?" Drug Discovery Today, vol. 14, no. 21–22, 2009, pp. 1011–1020. DOI: 10.1016/j.drudis.2009.07.014. (Class-level physicochemical principles for aromatic ring contributions to lipophilicity and developability.) View Source
